molecular formula C23H21ClN2O6S B4870146 methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4870146
M. Wt: 488.9 g/mol
InChI Key: FWVJQLFMCOYBAN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a chloro-substituted benzoate ester linked to a sulfonylated glycine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-chloro-3-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Sulfonylation: The next step is the sulfonylation of the amino group using phenylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Glycine Derivative: The final step involves coupling the sulfonylated benzoate ester with N-(4-methoxyphenyl)glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzoate ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the sulfonyl and methoxy groups.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Sulfone derivatives or carboxylic acids.

    Reduction: Alcohol derivatives or amines.

    Hydrolysis: 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can be used as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structural components suggest potential as an enzyme inhibitor or receptor modulator, which could be explored in the treatment of diseases such as cancer or inflammatory conditions.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action for methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
  • Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Uniqueness

Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a methoxy group on the aromatic rings, along with the sulfonylated glycine moiety, distinguishes it from similar compounds and may result in unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-31-18-11-9-17(10-12-18)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-21-14-16(23(28)32-2)8-13-20(21)24/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVJQLFMCOYBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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